2-(3-Bromopropoxy)naphthalene

Übersicht

Beschreibung

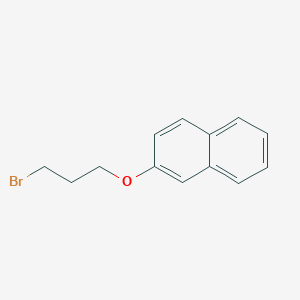

“2-(3-Bromopropoxy)naphthalene” is a chemical compound with the molecular formula C13H13BrO . Its average mass is 265.146 Da and its monoisotopic mass is 264.014984 Da . It is also known by its IUPAC name "Naphthalene, 2-(3-bromopropoxy)-" .

Molecular Structure Analysis

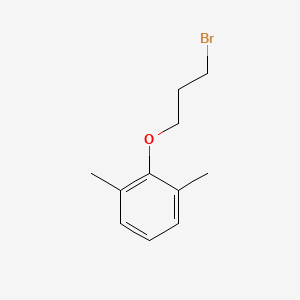

The molecular structure of “2-(3-Bromopropoxy)naphthalene” consists of a naphthalene ring with a bromopropoxy group attached at the 2-position . The bromopropoxy group consists of a three-carbon chain with a bromine atom attached at one end and an oxygen atom at the other, which is connected to the naphthalene ring .Physical And Chemical Properties Analysis

“2-(3-Bromopropoxy)naphthalene” has a melting point of 53-57 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

A critical review highlights the classification of naphthalene as a possible human carcinogen and its ubiquitous presence, emphasizing the need for further investigation into its sources, emissions, and exposures, particularly in indoor and outdoor air (Jia & Batterman, 2010). This underscores the environmental and health implications of naphthalene and its derivatives, suggesting potential research applications in environmental health and safety.

Chemical Process and Synthesis Research

Research into the synthesis of naphthalene derivatives, such as the review on the synthesis of 1,3-Dihydroxynaphthalene, provides insights into various chemical processes, including photocatalytic oxidation and cyclization methods (Zhang You-lan, 2005). This indicates the role of naphthalene derivatives in chemical synthesis research, particularly in developing eco-friendly processes.

Biodegradation and Environmental Remediation

Studies on the degradation of naphthalene highlight the capabilities of specific bacterial strains, such as Pseudomonas putida ND6, in breaking down naphthalene and other polycyclic aromatic hydrocarbons, which are of significant concern due to their toxicity and persistence in the environment (Song et al., 2018). This research avenue is crucial for environmental remediation and the development of biotechnological approaches to pollution management.

Material Science and Engineering

The study on mass transfer measurements using naphthalene sublimation provides insights into the utility of naphthalene and its derivatives in engineering and material science research, particularly in understanding complex flows, geometries, and transport rates (Goldstein & Cho, 1995). These findings are applicable in designing and optimizing industrial processes and materials with enhanced performance characteristics.

Safety And Hazards

The safety data sheet for “2-(3-Bromopropoxy)naphthalene” suggests that it should be handled with care. It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

2-(3-bromopropoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHRIBRQYLSFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropoxy)naphthalene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)

![[(2S,3S,5S)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B3259734.png)

![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)